molecular formula C11H11BrN2O B1270590 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole CAS No. 416882-00-3

1-[2-(2-bromophenoxy)ethyl]-1H-imidazole

Cat. No.: B1270590
CAS No.: 416882-00-3
M. Wt: 267.12 g/mol
InChI Key: RQOWPCMYBITZMJ-UHFFFAOYSA-N
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Description

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole is a chemical compound with the molecular formula C11H11BrN2O. It is known for its potential biological activity and therapeutic applications. The compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a bromophenoxyethyl group, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential, including its use as an antifungal, antibacterial, or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromophenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole can be compared with other similar compounds, such as:

    1-[2-(2-Chlorophenoxy)ethyl]-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-[2-(2-Fluorophenoxy)ethyl]-1H-imidazole: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.

    1-[2-(2-Iodophenoxy)ethyl]-1H-imidazole:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenoxyethyl-imidazole scaffold.

Properties

IUPAC Name

1-[2-(2-bromophenoxy)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOWPCMYBITZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357807
Record name 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416882-00-3
Record name 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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